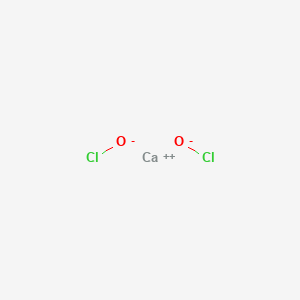

Calcium hypochlorite

描述

Calcium hypochlorite (Ca(ClO)₂), also known as calcium oxychloride or bleaching powder, is an inorganic compound widely used as a disinfectant and oxidizing agent. It exists as a white to gray solid with a chlorine-like odor and decomposes at 175°C . Its molecular weight is 142.98 g/mol, and it has a density of 2.35 kg/L. Commercially available products typically contain 65–70% active chlorine, though pure forms can reach 99.2% .

准备方法

Traditional Chlorination of Calcium Hydroxide

The conventional method for calcium hypochlorite synthesis involves the direct reaction of chlorine gas (Cl₂) with a calcium hydroxide (Ca(OH)₂) slurry. This exothermic process proceeds according to the stoichiometric equation:

2 + 2\text{Cl}2 \rightarrow \text{Ca(ClO)}2 + 2\text{H}2\text{O}

Raw Material Preparation

Calcium hydroxide slurry : A 1:2 mixture of calcium oxide (CaO) and water produces a Ca(OH)₂ suspension. Particle size and slurry density influence reaction kinetics, with finer particles enhancing chlorination efficiency .

Chlorine gas generation : Electrolysis of sodium chloride (NaCl) yields Cl₂ and sodium hydroxide (NaOH). The chlorine must be purified to avoid contaminants like oxygen or moisture, which degrade hypochlorite stability .

Reaction Mechanism and Byproducts

Under controlled chlorination, the primary product is this compound, but competing reactions generate calcium chloride (CaCl₂):

2 + \text{Cl}2 \rightarrow \text{CaCl}2 + \text{H}2\text{O} + \text{O}_2 \quad (\text{unwanted side reaction})

Industrial batches typically yield a mixture of Ca(ClO)₂, CaCl₂, and unreacted Ca(OH)₂. For example, chlorinating 5 moles of Ca(OH)₂ with 2 moles of Cl₂ produces dibasic this compound (Ca(OCl)₂·2Ca(OH)₂) and calcium chloride hydrate (CaCl₂·Ca(OH)₂·H₂O) .

Filtration and Drying

Post-reaction, the slurry is filtered to separate solids from the CaCl₂-rich mother liquor. Vacuum drying at 60–80°C removes residual moisture, yielding a granular product with 65–70% available chlorine. However, traditional methods leave 10–15% CaCl₂ by weight, necessitating purification steps .

Patented Methods for Enhanced Purity

To address CaCl₂ contamination, patented processes integrate secondary treatments during filtration or crystallization.

Sodium Hypochlorite Wash (US3584996A)

This method involves treating the filtered Ca(ClO)₂ cake with aqueous sodium hypochlorite (NaOCl):

-

Chlorination : A Ca(OH)₂ slurry is chlorinated to form Ca(ClO)₂ and CaCl₂.

-

Filtration : A centrifuge separates the Ca(ClO)₂ cake, retaining 30–60% mother liquor.

-

NaOCl rinse : The cake is washed with 40–70% stoichiometric NaOCl, displacing CaCl₂ without dissolving Ca(ClO)₂.

This reduces CaCl₂ content from 15% to <5%, enhancing product stability .

Carbon Dioxide Carbonation (US2446869A)

Introducing CO₂ into a basic this compound slurry converts residual Ca(OH)₂ to calcium carbonate (CaCO₃), which is filtered out:

2 + \text{CO}2 \rightarrow \text{CaCO}3 \downarrow + \text{H}2\text{O}

Process parameters :

-

Slurry concentration : ≤22% Ca(ClO)₂ by weight.

-

Temperature : 0–30°C to minimize hypochlorite decomposition.

-

Agitation : Vigorous mixing ensures complete CO₂ contact.

Post-carbonation, the filtrate contains Ca(ClO)₂ with <2% CaCl₂, suitable for high-purity applications .

Industrial vs. Laboratory-Scale Synthesis

Industrial Production Workflow

| Step | Conditions | Output |

|---|---|---|

| Chlorination | 25–40°C, pH 11–12 | Ca(ClO)₂/CaCl₂ slurry |

| Filtration | Centrifugation at 1,500–3,000 rpm | Moist cake (30–60% moisture) |

| Drying | Vacuum dryer, 60–80°C | Granules (≤1% moisture) |

| Quality control | Titration for available chlorine | 65–70% available chlorine |

Laboratory-Scale Adaptations

Small-scale synthesis often uses diluted reagents to manage exothermic heat. A typical protocol involves:

-

Dissolving 10 g Ca(OH)₂ in 50 mL H₂O.

-

Bubbling Cl₂ gas at 0.5 L/min until pH drops to 8.

-

Filtering and air-drying the precipitate.

This yields ~12 g Ca(ClO)₂ with 60–65% purity, highlighting scalability challenges .

Analytical and Quality Control Methods

Post-synthesis analysis ensures compliance with disinfection standards:

Sample Preparation

-

Dissolution : 2.5 g Ca(ClO)₂ in 100 mL deionized H₂O.

-

Acidification : HNO₃ added to pH <2 to liberate chlorine.

-

Concentration : Gentle heating to reduce volume without boiling .

Key Metrics

| Parameter | Method | Acceptable Range |

|---|---|---|

| Available chlorine | Iodometric titration | ≥65% |

| CaCl₂ content | Gravimetric analysis | ≤5% |

| Moisture | Oven drying at 105°C | ≤1% |

化学反应分析

Types of Reactions: Calcium hypochlorite undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a strong oxidizing agent and can readily accept electrons.

Common Reagents and Conditions:

Oxidation: this compound reacts with hydrochloric acid to produce calcium chloride, water, and chlorine gas: [ 4HCl + Ca(ClO)₂ → CaCl₂ + Cl₂ + H₂O ]

Substitution: It can also react with organic compounds to form chloroform through the haloform reaction

Major Products: The major products formed from these reactions include calcium chloride, chlorine gas, and various organic chlorides, depending on the specific reaction conditions and reagents used .

科学研究应用

Water Treatment

Disinfection of Drinking Water

Calcium hypochlorite is primarily used for disinfecting drinking water. Its high chlorine availability makes it effective in killing bacteria, viruses, and other pathogens. It is particularly valuable in regions lacking access to safe drinking water.

Case Study: Water Purification in Developing Countries

A study highlighted the use of this compound in rural areas of developing countries, where it significantly reduced waterborne diseases by providing a reliable method for water disinfection. The implementation led to a 40% decrease in cholera cases within six months of introduction .

Table 1: Efficacy of this compound in Water Treatment

| Pathogen | Concentration (mg/L) | Contact Time (minutes) | Log Reduction |

|---|---|---|---|

| E. coli | 2 | 30 | 4.5 |

| Salmonella spp. | 3 | 30 | 5.0 |

| Giardia lamblia | 5 | 60 | 3.8 |

Swimming Pool Sanitation

This compound is extensively used for maintaining hygiene in swimming pools by controlling algae and bacteria growth.

Case Study: Pool Maintenance in Urban Areas

In urban settings, regular treatment with this compound has shown to maintain safe swimming conditions, reducing the incidence of recreational water illnesses by over 60% .

Industrial Applications

Textile and Pulp Bleaching

This compound serves as a bleaching agent in the textile industry and pulp production, effectively removing color from fabrics and paper products.

Table 2: this compound Usage in Industry

| Industry | Application | Estimated Consumption (tonnes/year) |

|---|---|---|

| Textile | Bleaching | 15,000 |

| Pulp | Bleaching | 25,000 |

| Water Treatment | Disinfection | 80,000 |

Agricultural Use

This compound is utilized for sanitizing fruits and vegetables during growth and post-harvest stages to eliminate pathogens.

Case Study: Sanitization of Produce

Research indicated that treating fresh produce with this compound solutions resulted in a significant reduction of pathogens such as E. coli and Listeria monocytogenes, enhancing food safety .

Wastewater Treatment

The compound is effective in treating wastewater by reducing organic matter and controlling odor through oxidation processes.

Case Study: Olive Mill Wastewater Treatment

In a study on olive mill wastewater, this compound achieved up to 95% removal of phenolic compounds, demonstrating its effectiveness in treating complex organic pollutants .

Antimicrobial Applications

This compound exhibits strong antimicrobial properties, making it suitable for various medical and dental applications.

Case Study: Dental Disinfection

A comparative study showed that this compound was more effective than sodium hypochlorite against Enterococcus faecalis, a common endodontic pathogen .

作用机制

Calcium hypochlorite exerts its effects primarily through its strong oxidizing properties. When dissolved in water, it forms hypochlorous acid and hydroxide ions: [ ClO⁻ + H₂O → HClO + OH⁻ ] Hypochlorous acid is a powerful disinfectant that can penetrate cell walls and disrupt cellular functions, leading to the destruction of microorganisms .

相似化合物的比较

Key Properties :

- Solubility : 214 mg/kg in water at 25°C .

- Toxicity : Rat oral LD₅₀ = 850 mg/kg; Daphnia magna 48-h LC₅₀ = 0.116 mg/L .

- Stability : Decomposes in moist environments, releasing chlorine gas. Its stability exceeds sodium hypochlorite, making it suitable for long-term storage .

Sodium Hypochlorite (NaClO)

Key Differences :

- Chemical Structure : this compound contains two hypochlorite ions per Ca²⁺, whereas sodium hypochlorite has one ClO⁻ per Na⁺ . This structural difference contributes to this compound’s higher chlorine content and stability.

- Handling : Sodium hypochlorite’s liquid form simplifies dilution but necessitates careful pH control to prevent degradation. This compound requires pre-dissolution but offers prolonged efficacy in storage .

- Corrosivity : Both compounds corrode metals, but this compound causes less severe corrosion than sodium hypochlorite at equivalent active chlorine concentrations .

Lithium Hypochlorite (LiClO)

Though less common, lithium hypochlorite is used in niche applications:

- Chlorine Content : ~35%, lower than this compound.

- Advantages : Leaves minimal residue, suitable for portable water systems.

Ozone (O₃)

- Efficacy : Superior pathogen inactivation without chemical residues.

- Corrosion : Causes significantly less metal corrosion compared to hypochlorites .

- Drawbacks : High energy demand and short half-life limit scalability .

Research Findings and Practical Considerations

- Effectiveness : this compound’s higher chlorine content makes it more cost-effective for large-scale disinfection, but its solid form complicates dissolution .

- Environmental Impact : Life cycle assessments (LCAs) rank ozone as the most eco-friendly option, followed by sodium hypochlorite. This compound’s production phase (limestone and chlorine processing) contributes to its higher carbon footprint .

- Health Risks : Both hypochlorites cause severe respiratory and dermal irritation. This compound’s solid form poses inhalation risks during handling, while sodium hypochlorite’s liquid form increases spill-related exposure .

生物活性

Calcium hypochlorite, with the chemical formula Ca(OCl)₂, is widely recognized for its potent antimicrobial properties, making it a crucial compound in various applications, including water disinfection and dental practices. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Antimicrobial Efficacy

This compound exhibits significant antibacterial activity against a range of microorganisms. Studies have shown that it is effective in reducing bacterial counts in various settings, particularly in endodontics and water treatment.

Comparative Studies

- Endodontic Applications : A systematic review highlighted that this compound demonstrates antimicrobial efficacy comparable to sodium hypochlorite (NaOCl) in root canal disinfection. It effectively reduces bacterial load, particularly against Enterococcus faecalis, a common endodontic pathogen .

- Water Disinfection : Research indicates that this compound is effective against pathogens such as Escherichia coli and Bacillus anthracis. In one study, concentrations of 300 ppm of this compound were sufficient to eliminate spores of B. anthracis, while lower concentrations were effective against vegetative cells .

The antimicrobial action of this compound is primarily attributed to the release of free available chlorine (FAC) upon dissolution in water. This FAC disrupts microbial cell membranes, leading to cell lysis and death. The effectiveness is concentration-dependent; higher concentrations yield better results against both vegetative cells and spores .

Case Studies

- Study on Dentin Collagen Damage : A study evaluated the impact of this compound on dentin collagen integrity during endodontic procedures. Results indicated that while this compound effectively reduced microbial presence, it also caused less damage to the dentin compared to sodium hypochlorite at similar concentrations .

- Water Quality Assessment : In a municipal water treatment context, this compound was used to assess its effectiveness in eliminating pathogens from reclaimed water. The study reported a significant reduction in bacterial populations post-treatment, underscoring its utility in maintaining water quality standards .

Table 1: Antimicrobial Efficacy of this compound vs Sodium Hypochlorite

| Concentration (ppm) | Bacterial Reduction (%) | Microorganism |

|---|---|---|

| 0.5 (Ca(OCl)₂) | 30 | E. faecalis |

| 2.5 (Ca(OCl)₂) | 75 | E. faecalis |

| 300 (Ca(OCl)₂) | 99 | B. anthracis spores |

| 100 (NaOCl) | 85 | E. faecalis |

| 3000 (NaOCl) | 99 | B. anthracis spores |

Table 2: Dentin Collagen Damage Assessment

| Treatment | Concentration (%) | Dentin Damage Score |

|---|---|---|

| This compound | 0.5 | Low |

| This compound | 2.5 | Moderate |

| Sodium Hypochlorite | 0.5 | High |

| Sodium Hypochlorite | 2.5 | Very High |

常见问题

Q. What are the standard laboratory methods for synthesizing calcium hypochlorite, and how do reaction conditions influence yield and purity?

Basic Research Question

this compound can be synthesized via two primary methods:

-

Electrolysis of calcium chloride : Inert electrodes are used to electrolyze a calcium chloride solution, producing chlorine gas (anode) and this compound alongside hydrogen gas and calcium hydroxide (cathode). Isolation and purification steps, such as filtration and crystallization, are required to obtain high-purity Ca(ClO)₂ .

-

Chlorination of calcium hydroxide : Reacting chlorine gas with calcium hydroxide (lime) in stages yields this compound, calcium chloride, and water. The reaction equation is:

Excess HCl generated may be neutralized by additional calcium hydroxide, forming CaCl₂ .

Key Considerations :

- Purity depends on controlling stoichiometric ratios, reaction temperature, and post-synthesis purification (e.g., removing unreacted lime or byproducts like CaCl₂) .

- Electrolytic methods require precise current density and electrolyte concentration to minimize side reactions .

Q. How can researchers optimize electrolytic synthesis parameters to maximize this compound production efficiency?

Advanced Research Question

Electrolytic synthesis efficiency is influenced by:

- Current density : Higher current densities increase chlorine gas production but may accelerate electrode corrosion. Optimal ranges (e.g., 0.5–1.5 A/cm²) must balance yield and equipment longevity .

- Electrolyte composition : Calcium chloride concentration (10–15% w/v) ensures sufficient ion conductivity while minimizing parasitic reactions. Trace impurities (e.g., heavy metals) must be controlled to avoid catalytic decomposition of hypochlorite .

- pH management : Maintaining alkaline conditions (pH > 10) stabilizes hypochlorite ions (OCl⁻) and prevents acid-driven decomposition into chlorine gas .

Methodological Recommendations :

- Use real-time pH and redox potential monitoring to adjust electrolysis parameters dynamically.

- Employ membrane cell technology to separate anode and cathode products, reducing cross-contamination .

Q. What analytical techniques are recommended for quantifying active chlorine content in this compound?

Basic Research Question

Active chlorine content can be determined via:

- Iodometric titration : Hypochlorite reacts with potassium iodide in acidic media to release iodine, which is titrated with sodium thiosulfate. This method accounts for both free chlorine and chlorate impurities .

- Spectrophotometry : Measure absorbance at 292 nm (OCl⁻ absorption peak) after dissolving samples in deionized water. Calibration curves using standardized NaOCl solutions improve accuracy .

Validation : Cross-check results with gravimetric analysis (e.g., drying residues to isolate Ca(ClO)₂) to account for matrix interferences .

Q. How can researchers resolve discrepancies in this compound decomposition rates under varying storage conditions?

Advanced Research Question

Decomposition kinetics are pH- and temperature-dependent:

-

Alkaline stability : At pH > 11, Ca(ClO)₂ decomposes via second-order reactions:

-

Acidic conditions : Below pH 7, hypochlorous acid (HOCl) forms, leading to rapid chlorine gas release:

Experimental Design :

- Conduct accelerated aging studies at controlled temperatures (25–50°C) and humidity levels (30–70% RH).

- Use differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds .

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

Safety and Compliance

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (nitrile), goggles, and lab coats. Respiratory protection (NIOSH-approved N95 masks) is required for powder handling .

- Decontamination : Immediate washing with copious water for skin/eye exposure. Contaminated clothing must be laundered separately using oxidizing detergents .

- Waste disposal : Neutralize residual hypochlorite with sodium bisulfite before disposal. Avoid mixing with acids or organic compounds to prevent chlorine gas release .

Storage : Keep in airtight, corrosion-resistant containers away from heat and light. Label containers with hazard warnings (e.g., "Oxidizer") .

Q. How can researchers assess the ecological toxicity of this compound using available aquatic data?

Environmental Impact Analysis

- Acute toxicity : LC₅₀ values for freshwater fish (e.g., Bluegill Sunfish: 57–60 µg/L) and crustaceans (Daphnia magna: 0.073–0.079 µg/L) indicate high toxicity at low concentrations .

- Mitigation strategies :

- Model fate and transport using software like EPI Suite to predict environmental persistence.

- Implement biodegradation studies to assess breakdown products (e.g., chlorate, chloride ions) .

Regulatory Compliance : Adhere to EPA guidelines for aquatic discharge limits (e.g., < 0.1 mg/L total residual chlorine) .

属性

IUPAC Name |

calcium;dihypochlorite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClO/c;2*1-2/q+2;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQDCIXGCQPQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl.[O-]Cl.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(ClO)2, CaCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | calcium hypochlorite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_hypochlorite | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029700 | |

| Record name | Calcium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium hypochlorite appears as a white granular solid (or tablets compressed from the granules) with an odor of chlorine. Toxic, irritating to the skin. Noncombustible, but will accelerate the burning of combustible materials. Prolonged exposure to fire or heat may result in the vigorous decomposition of the material and rupture of the container. Diluted samples may undergo reactions as described above if they contain less than 39% available chlorine but take longer to become involved and react less vigorously. Used for water purification, disinfectant for swimming pools, for bleaching paper and textiles., White solid granules with the odor of household bleaching powder; [CHRIS], WHITE SOLID IN VARIOUS FORMS WITH PUNGENT ODOUR. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium hypochlorite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1562 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes at 100 °C | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 218 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

21% in water at 25 °C, Solubility in water, g/100ml at 25 °C: 21 | |

| Details | Wojtowicz JA; Dichlorine Monoxide, Hypochlorous Acid, and Hypochlorites. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2013). New York, NY: John Wiley & Sons. Online Posting Date: 16 Apr 2004 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Wojtowicz JA; Dichlorine Monoxide, Hypochlorous Acid, and Hypochlorites. Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2013). New York, NY: John Wiley & Sons. Online Posting Date: 16 Apr 2004 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.350 g/cu cm, 2.35 g/cm³ | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 4-55 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 4-55 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Commercial products normally contain various impurities such as CaCl2, CaCO3, Ca(OH)2 and water., MgO, CaCO3, CaSO4, Al2O3, FeO3, and trace metals such as cobalt, nickel, copper and manganese., Bromate was first reported as a disinfection by-product from ozonated waters, but more recently it has been reported also as a result of treatment using hypochlorite solutions worldwide. The aim of this study was to study the scope of this phenomenon in the drinking waters (n=509) of Castilla and Leon, Spain, and in the hypochlorite disinfectant reagents. Two thirds of the treated waters monitored were found to have bromate concentrations higher than 1 ug/L, and of them a median value of 8 ug/L and a maximum of 49 ug/L. These concentrations are higher than those reported so far, however, a great variability can be found. Median values for chlorite were of 5 ug/L, and of 119 ug/L for chlorate. Only 7 out of 40 hypochlorite feedstock solutions were negative for bromate, the rest showing a median of 1022 mg/L; and 4 out of 14 calcium hypochlorite pellets were also negative, the rest with a median of 240 mg/kg. Although bromate is cited as potentially added to water from calcium hypochlorite pellets, no reference is found in scientific literature regarding its real content. Chlorite (median 2646 mg/L) and chlorate (median 20,462 mg/L) and chlorite (median 695 mg/kg) and chlorate (median 9516 mg/kg) were also monitored, respectively, in sodium hypochlorite solutions and calcium hypochlorite pellets. The levels of chlorite and chlorate in water are considered satisfactory, but not those of bromate, undoubtedly owing to the high content of bromide in the raw brines employed by the chlor-alkali manufacturers. Depending on the manufacturer, the bromate concentrations in the treated waters may be very heterogeneous owing to the lack of specification for this contaminant in the disinfectant reagents -the European Norms EN 900 and 901 do not mention it. | |

| Details | PMID:20347118, Garcia-Villanova RJ et al; Sci Total Environ. 408 (12): 2616-20 (2010) | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder, WHITE GRANULES OR PELLETS, White crystalline solid | |

CAS No. |

7778-54-3 | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10826 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium hypochlorite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007778543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hypochlorite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15912 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Calcium hypochlorite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium hypochlorite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11DXB629VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0638 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

100 °C | |

| Details | Aldrich; Handbook Catalog of Fine Chemicals 1996-1997. Milwaukee,WI: Aldrich Chem Co pg 290 (1996) | |

| Record name | CALCIUM HYPOCHLORITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/914 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。